

Structural & Mechanistic Overview of 7CLD

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Compound Focus: Cevipabulin

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The crystal structure of the **T2R-TTL-Cevipabulin complex (PDB ID: 7CLD)**, determined at **2.61 Å resolution**, reveals a novel mechanism of action for **cevipabulin**, a clinical candidate antitumor agent [1] [2] [3]. The structure shows that **cevipabulin** binds to two distinct sites on the tubulin heterodimer [1]:

- **The Vinblastine Site:** Located at the interdimer interface between β 1- and α 2-tubulin. Binding here was expected and is associated with microtubule-stabilizing properties [1].
- **A Novel Seventh Site:** A previously unknown binding pocket on α -tubulin, at the intradimer interface between α 2- and β 2-tubulin. This binding is responsible for the drug's unique **tubulin degradation effect** [1].

At this novel site, **cevipabulin** binding induces a conformational change in the **α T5 loop**, making the otherwise non-exchangeable GTP on α -tubulin susceptible to exchange. This action reduces the stability of the tubulin heterodimer, leading to its proteasomal degradation [1].

Quantitative Data Summary

The table below consolidates key quantitative data from the 7CLD entry and related studies for quick reference.

Data Category	Parameter	Value / Detail	Source / Context
Crystallographic Data	PDB ID	7CLD	[2] [3]
	Resolution	2.611 Å	[1] [3]
	Space Group	P2 ₁ 2 ₁ 2 ₁	[1]
	Cell Dimensions (a, b, c)	a=104.4 Å, b=160.8 Å, c=174.8 Å	[1]
	R _{work} / R _{free}	20.7% / 25.8%	[1]
Complex Composition	α-Tubulin Chains	A, C (450 residues each)	[3]
	β-Tubulin Chains	B, D (445 residues each)	[3]
	Stathmin-4 (RB3) Chain	E (143 residues)	[3]
	Tubulin Tyrosine Ligase (TTL)	F (384 residues)	[3]
Cellular EC ₅₀ (HeLa)	Cevipabulin-induced Tubulin Degradation	~100 nM (from immunoblot)	[1]

Experimental Protocols & Methodologies

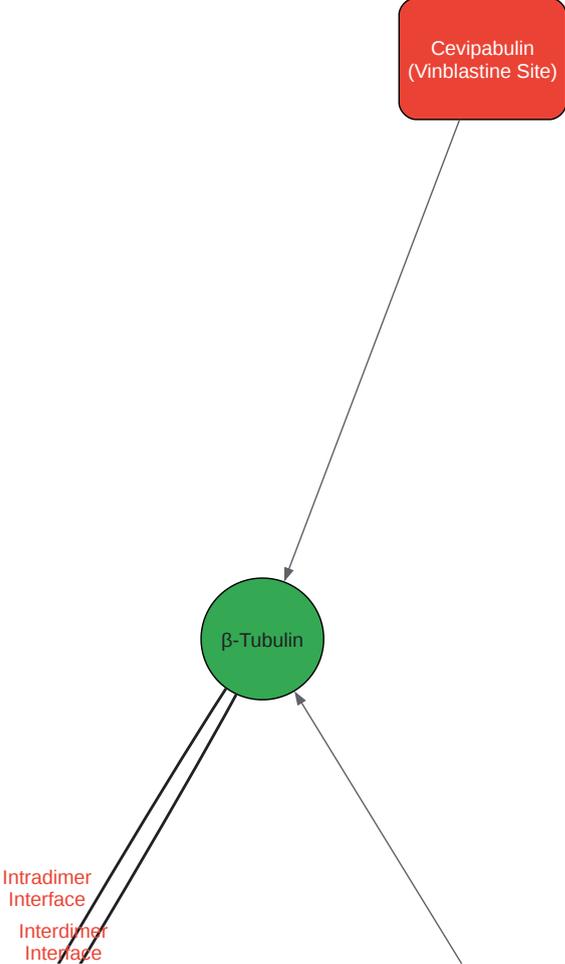
The key findings on **cevipabulin** are supported by several rigorous experimental approaches:

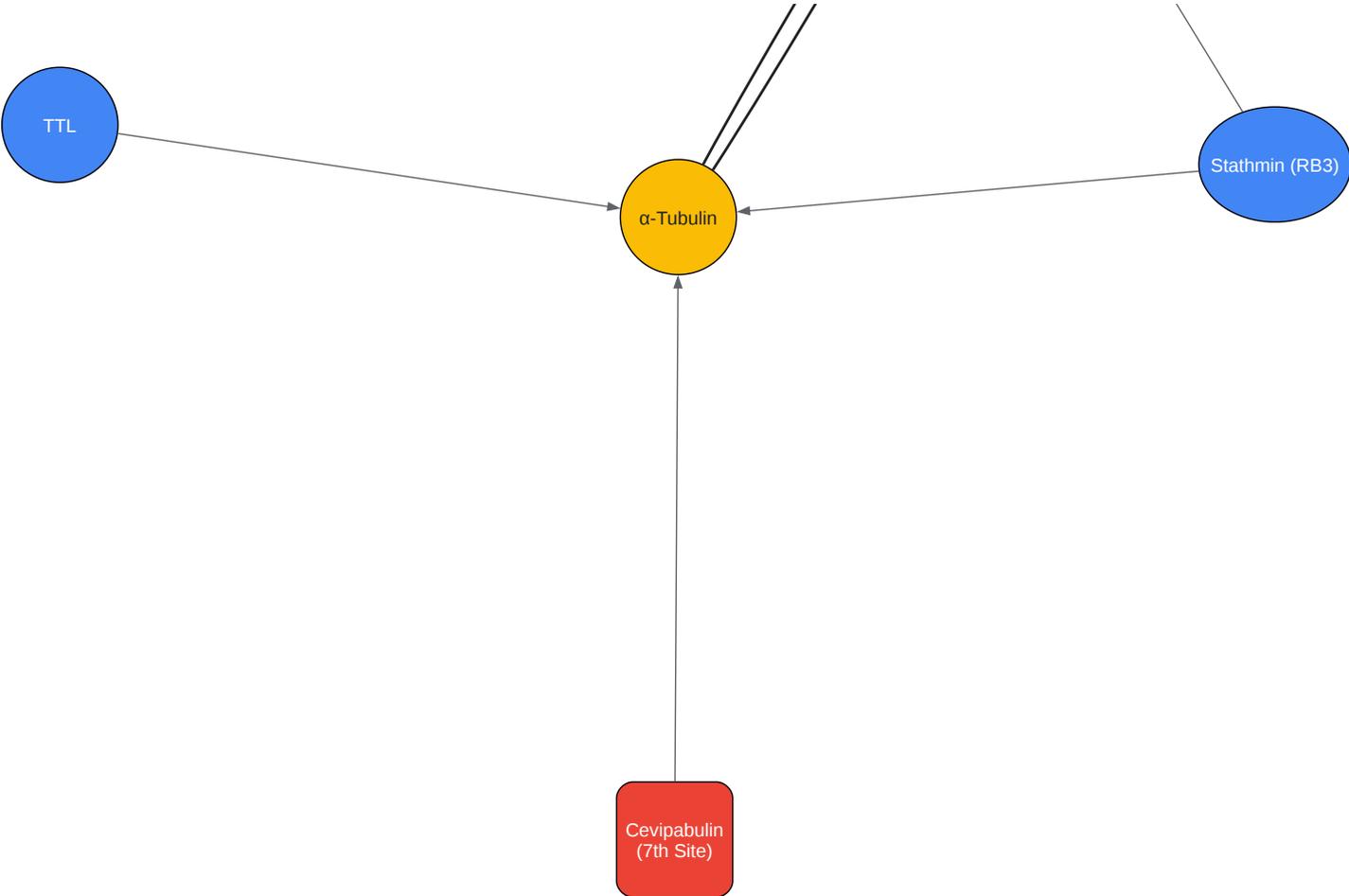
- **Protein Complex Crystallization:** The T2R-TTL complex (two tubulin heterodimers, one stathmin-like protein RB3, and one tubulin tyrosine ligase) was crystallized. **Cevipabulin** was introduced via **soaking** into the crystals, and the structure was solved using **X-ray crystallography** [1] [3].
- **Cell-Based Tubulin Degradation Assay:** Cancer cell lines (e.g., HeLa, HCT116) were treated with **cevipabulin**. Tubulin protein levels were quantified through **immunoblotting** and **label-free quantitative proteomics**, confirming a dose- and time-dependent decrease in α- and β-tubulin [1].
- **Mechanism of Degradation Analysis:**

- **Quantitative PCR (qPCR):** Used to verify that tubulin mRNA levels were unaffected, indicating a **post-transcriptional** mechanism [1].
- **Proteasome Inhibition:** Treatment with **MG132**, a proteasome inhibitor, completely blocked **cevipabulin**-induced tubulin reduction, confirming a **proteasome-dependent pathway** [1].
- **Competitive Binding Assays:** Early studies used competition with radiolabeled vinblastine to initially characterize **cevipabulin**'s binding to the vinblastine site [1].

Cevipabulin's Binding Sites on Tubulin

The following diagram, generated with Graphviz, illustrates the structural context of **cevipabulin**'s dual binding sites within the tubulin heterodimer, based on the 7CLD structure [1].



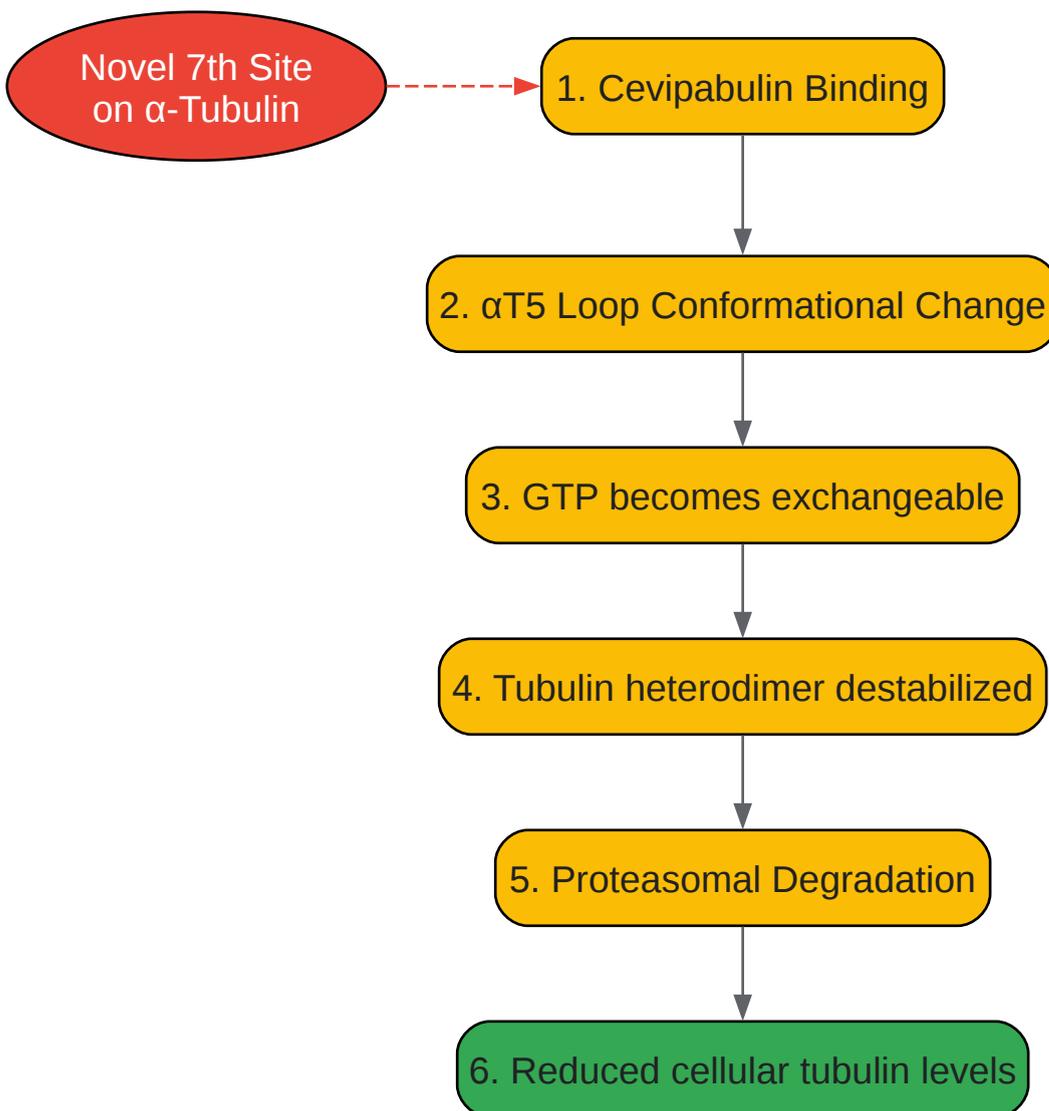


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Diagram 1: **Cevipabulin** (red) binds simultaneously to the vinblastine site on β -tubulin and a novel seventh site on α -tubulin [1].

Tubulin Degradation Mechanism

The discovery of the novel seventh site explains **cevipabulin's** unique ability to induce tubulin degradation. The diagram below outlines the proposed mechanistic pathway triggered by **cevipabulin** binding [1].



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Diagram 2: Proposed mechanism by which **cevipabulin** binding to the novel α -tubulin site leads to proteasomal degradation of the tubulin heterodimer [1].

Research Implications

The 7CLD structure provides a foundation for a new generation of antimicrotubule drugs. The novel seventh site on α -tubulin offers several strategic advantages [1]:

- **Overcoming Resistance:** Since most clinical tubulin inhibitors target β -tubulin, and resistance often arises from β III-tubulin overexpression, targeting α -tubulin provides a promising alternative pathway to circumvent resistance [1].
- **Rational Drug Design:** The elucidation of this novel binding pocket enables the structure-based design of new chemical entities specifically engineered to be **tubulin degraders**, a distinct mechanism from classical stabilization or destabilization [1].

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References

1. Cevipabulin-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]
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